

# Early-Phase Clinical Trial Results of TTP399: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for TTP399, a novel, orally administered, hepatoselective glucokinase activator. The data presented herein focuses on the primary outcomes of Phase 1 and Phase 2 clinical trials in patients with type 1 diabetes (T1D), with a particular emphasis on the Simplici-T1 study.

### **Executive Summary**

TTP399 has emerged as a promising adjunctive therapy to insulin for individuals with type 1 diabetes. Early-phase clinical trials have demonstrated its potential to improve glycemic control, as measured by a reduction in hemoglobin A1c (HbA1c), while simultaneously mitigating the risk of hypoglycemia, a significant challenge in T1D management. The mechanism of action, centered on the selective activation of glucokinase in the liver, appears to restore a more physiological glucose homeostasis. This document synthesizes the available quantitative data, details the experimental protocols employed in these pivotal studies, and visually represents the underlying signaling pathways and experimental workflows.

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the early-phase clinical trials of TTP399. The data is primarily derived from the two-part, Phase 2 Simplici-T1 study.

#### **Table 1: Glycemic Control - Change in HbA1c**



| Study<br>Phase                                | Treatmen<br>t Group | N    | Baseline<br>HbA1c<br>(Mean) | Change<br>from<br>Baseline<br>(Mean) | Placebo-<br>Subtracte<br>d<br>Differenc<br>e (95%<br>CI) | p-value |
|-----------------------------------------------|---------------------|------|-----------------------------|--------------------------------------|----------------------------------------------------------|---------|
| Simplici-T1<br>Part 1                         | TTP399<br>(800 mg)  | 8    | 7.3%                        | -0.60% (SE<br>0.2)                   | -0.7%<br>(-1.3,<br>-0.07)                                | 0.03    |
| Placebo                                       | 11                  | 7.3% | +0.08%<br>(SE 0.2)          |                                      |                                                          |         |
| Simplici-T1<br>Part 2                         | TTP399<br>(800 mg)  | 38   | 7.6%                        | -0.14% (SE<br>0.06)                  | -0.21%<br>(-0.39,<br>-0.04)                              | 0.018   |
| Placebo                                       | 43                  | 7.6% | +0.07%<br>(SE 0.06)         |                                      |                                                          |         |
| Simplici-T1 Part 2 (Second Estimand Analysis) | TTP399<br>(800 mg)  | -    | 7.6%                        | -0.21%                               | -0.32%<br>(-0.50,<br>-0.13)                              | 0.001   |
| Placebo                                       | -                   | 7.6% | +0.11%                      |                                      |                                                          |         |

Data sourced from multiple reports on the Simplici-T1 study. The second estimand analysis in Part 2 was performed to eliminate the possibility that the reduction in HbA1c was driven by the administration of excess insulin.[1][2]

**Table 2: Hypoglycemia Incidence** 



| Study Phase                                                 | Outcome                                         | TTP399 Group | Placebo Group | Reduction with TTP399 |
|-------------------------------------------------------------|-------------------------------------------------|--------------|---------------|-----------------------|
| Simplici-T1 Part<br>2                                       | Frequency of severe or symptomatic hypoglycemia | -            | -             | ~40%                  |
| Subjects with at least one symptomatic hypoglycemic episode | 2                                               | 8            | -             |                       |
| Severe<br>hypoglycemic<br>events                            | 0                                               | 1            | -             | _                     |

The Simplici-T1 study demonstrated a clinically relevant reduction in hypoglycemic events in the TTP399 arm compared to placebo.[1]

**Table 3: Insulin Dosage and Time in Range** 

| Study Phase                        | Parameter                                                       | TTP399 Group | Placebo Group | p-value |
|------------------------------------|-----------------------------------------------------------------|--------------|---------------|---------|
| Simplici-T1 Part<br>2              | Change in total daily mealtime bolus insulin dose from baseline | -11%         | -3%           | 0.02    |
| Improvement in Daily Time in Range | ~2 hours more<br>than placebo                                   | -            | 0.03          |         |

Treatment with TTP399 was associated with a reduction in the required mealtime insulin and an increase in the time spent within the target glucose range.

#### **Table 4: Ketone Levels**



| Study             | Observation                                                     | TTP399 Group             | Placebo Group            |
|-------------------|-----------------------------------------------------------------|--------------------------|--------------------------|
| Simplici-T1       | Abnormal serum and urine ketones                                | Detected less frequently | Detected more frequently |
| Mechanistic Study | Increase in ketone<br>levels during acute<br>insulin withdrawal | No increase              | -                        |

TTP399 did not increase the risk of ketosis and, in a mechanistic study, showed no increase in ketone levels during insulin withdrawal, suggesting a protective effect against diabetic ketoacidosis (DKA).

#### **Experimental Protocols**

The primary early-phase investigation for TTP399 in type 1 diabetes was the Simplici-T1 study (NCT03335371).

#### **Study Design**

The Simplici-T1 study was a multi-center, randomized, double-blind, placebo-controlled, adaptive Phase 1b/2 trial. It was conducted in two main parts:

- Part 1 (Learning Phase): Enrolled 19 participants with T1D using continuous subcutaneous insulin infusion (CSII) and continuous glucose monitors (CGMs).
- Part 2 (Confirming Phase): Enrolled 85 participants with T1D using either multiple daily injections (MDI) or CSII.

In both parts, participants underwent a multi-week insulin optimization and placebo run-in period before being randomized to receive either 800 mg of TTP399 or a matching placebo once daily for 12 weeks, as an adjunct to their insulin therapy. The study employed a "treat-to-target" protocol, aiming to maintain optimal glycemic control in both arms.

#### **Patient Population**

Eligible participants were adults with a diagnosis of type 1 diabetes.



#### **Endpoints**

- Primary Endpoint: The primary efficacy endpoint was the change in HbA1c from baseline to the end of the 12-week treatment period.
- Secondary Endpoints: Secondary endpoints included the frequency of hypoglycemic events, changes in insulin requirements, time in glycemic range, and safety and tolerability assessments.

#### **Methodology for Key Experiments**

- Glycemic Control Assessment: HbA1c levels were measured at baseline and at the end of the 12-week treatment period using standard laboratory methods. Continuous glucose monitoring was used to assess time in range.
- Hypoglycemia Monitoring: The frequency and severity of hypoglycemic events were recorded by the participants. Events were classified as severe (requiring third-party assistance) or symptomatic.
- Ketone Measurement: Serum and urine ketones were periodically measured to assess the
  risk of ketosis. A separate mechanistic study involved a period of acute insulin withdrawal to
  specifically evaluate the effect of TTP399 on ketone production.

## Visualizations Signaling Pathway of TTP399





Click to download full resolution via product page

Caption: Mechanism of action of TTP399 in hepatocytes.

### **Experimental Workflow of the Simplici-T1 Trial**





Click to download full resolution via product page

Caption: Workflow of the Simplici-T1 Phase 2 clinical trial.



#### Conclusion

The early-phase clinical trial data for TTP399 provide a strong rationale for its continued development as an adjunctive therapy for type 1 diabetes. The consistent findings of improved glycemic control, coupled with a significant reduction in hypoglycemia and no increased risk of ketosis, address a critical unmet need in T1D management. The hepatoselective mechanism of TTP399 appears to be a key factor in its favorable safety and efficacy profile. Further investigation in larger, long-term Phase 3 trials is warranted to confirm these promising results and fully elucidate the role of TTP399 in the clinical management of type 1 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. breakthrought1d.org [breakthrought1d.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results of TTP399: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b8750108#early-phase-clinical-trial-results-for-ttp399]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com